molecular formula C7H5N3O3 B11909943 3-Nitroimidazo[1,2-a]pyridin-2-ol CAS No. 62194-82-5

3-Nitroimidazo[1,2-a]pyridin-2-ol

Cat. No.: B11909943
CAS No.: 62194-82-5
M. Wt: 179.13 g/mol
InChI Key: IJGZRWSSHYWIGD-UHFFFAOYSA-N
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Description

3-Nitroimidazo[1,2-a]pyridin-2-ol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a nitro group at the 3-position and a hydroxyl group at the 2-position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitroimidazo[1,2-a]pyridin-2-ol typically involves the cyclization of 2-aminopyridine with nitroolefins under acidic or basic conditions. One common method includes the reaction of 2-aminopyridine with 2-nitroethanol in the presence of a strong acid like sulfuric acid, followed by cyclization to form the desired product .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as copper or palladium can enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 3-Nitroimidazo[1,2-a]pyridin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Nitroimidazo[1,2-a]pyridin-2-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3-Nitroimidazo[1,2-a]pyridin-2-ol is unique due to the presence of both the nitro and hydroxyl groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-nitroimidazo[1,2-a]pyridin-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-6-7(10(12)13)9-4-2-1-3-5(9)8-6/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGZRWSSHYWIGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30811000
Record name 3-Nitroimidazo[1,2-a]pyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30811000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62194-82-5
Record name 3-Nitroimidazo[1,2-a]pyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30811000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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